molecular formula C71H133N19O15 B3029859 Mast Cell Degranulating Peptide HR-1 CAS No. 80533-94-4

Mast Cell Degranulating Peptide HR-1

Cat. No.: B3029859
CAS No.: 80533-94-4
M. Wt: 1492.9 g/mol
InChI Key: SOHSNGHGRWZEGQ-VDPGDIOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Mast Cell Degranulating Peptide HR-1 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The peptide is then cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels . The peptide is then lyophilized for storage and distribution.

Chemical Reactions Analysis

Types of Reactions: Mast Cell Degranulating Peptide HR-1 primarily undergoes hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be hydrolyzed by proteases .

Common Reagents and Conditions: The peptide is stable in aqueous solutions at neutral pH but can be degraded by strong acids or bases. Enzymatic degradation typically involves proteases such as trypsin and chymotrypsin .

Major Products Formed: The primary products of hydrolysis are smaller peptide fragments and individual amino acids .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H133N19O15/c1-18-41(13)54(76)68(102)87-52(35-53(75)91)66(100)86-50(33-37(5)6)65(99)82-46(26-20-23-29-72)62(96)79-45(17)61(95)90-57(42(14)19-2)71(105)80-43(15)59(93)78-44(16)60(94)85-51(34-38(7)8)67(101)89-55(39(9)10)69(103)83-47(27-21-24-30-73)63(97)81-48(28-22-25-31-74)64(98)88-56(40(11)12)70(104)84-49(58(77)92)32-36(3)4/h36-52,54-57H,18-35,72-74,76H2,1-17H3,(H2,75,91)(H2,77,92)(H,78,93)(H,79,96)(H,80,105)(H,81,97)(H,82,99)(H,83,103)(H,84,104)(H,85,94)(H,86,100)(H,87,102)(H,88,98)(H,89,101)(H,90,95)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-,57-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHSNGHGRWZEGQ-VDPGDIOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H133N19O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746720
Record name L-Isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valyl-L-lysyl-L-lysyl-L-valyl-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80533-94-4
Record name L-Isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valyl-L-lysyl-L-lysyl-L-valyl-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mast Cell Degranulating Peptide HR-1
Reactant of Route 2
Mast Cell Degranulating Peptide HR-1
Reactant of Route 3
Mast Cell Degranulating Peptide HR-1
Reactant of Route 4
Mast Cell Degranulating Peptide HR-1
Reactant of Route 5
Mast Cell Degranulating Peptide HR-1
Reactant of Route 6
Mast Cell Degranulating Peptide HR-1

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